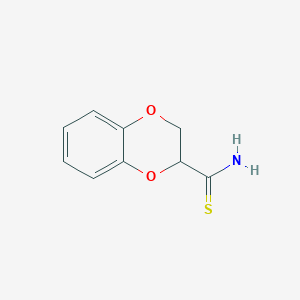
Pyridine, 2,6-bis(dimethylsilyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2,6-bis(dimethylsilyl)-(9CI) is a chemical compound that belongs to the pyridine family. It is a colorless liquid with a molecular formula of C10H18NSi2 and a molecular weight of 226.4 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of pyridine, 2,6-bis(dimethylsilyl)-(9CI) is not well understood. However, it is believed to act as a Lewis base due to the presence of the nitrogen atom in the pyridine ring. It can also form strong hydrogen bonds with other molecules, which may contribute to its unique properties.
Biochemical and Physiological Effects:
Pyridine, 2,6-bis(dimethylsilyl)-(9CI) has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity and is not known to have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridine, 2,6-bis(dimethylsilyl)-(9CI) has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized in high purity and yield. It is also compatible with a wide range of solvents and can be used in various reaction conditions. However, its high reactivity can make it difficult to handle, and it may require specialized equipment and expertise to work with.
Direcciones Futuras
There are several potential future directions for research on pyridine, 2,6-bis(dimethylsilyl)-(9CI). One area of interest is its potential applications in medicinal chemistry, particularly as a building block for the synthesis of new drugs. It may also have potential applications in materials science, such as in the development of new polymers and coatings. Further studies are needed to fully understand its mechanism of action and potential applications in various scientific fields.
Métodos De Síntesis
Pyridine, 2,6-bis(dimethylsilyl)-(9CI) can be synthesized through various methods, including the reaction of 2,6-lutidine with chlorodimethylsilane in the presence of a catalyst. Another method involves the reaction of 2,6-dimethylpyridine with hexamethyldisilazane in the presence of a catalyst. Both methods yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
Pyridine, 2,6-bis(dimethylsilyl)-(9CI) has been extensively studied for its potential applications in various scientific fields. It is widely used as a building block in the synthesis of organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a ligand in coordination chemistry and in the preparation of metal complexes.
Propiedades
Número CAS |
144601-27-4 |
|---|---|
Fórmula molecular |
C9H15NSi2 |
Peso molecular |
193.39 g/mol |
InChI |
InChI=1S/C9H15NSi2/c1-11(2)8-6-5-7-9(10-8)12(3)4/h5-7H,1-4H3 |
Clave InChI |
JDGMLZHBJXOSIP-UHFFFAOYSA-N |
SMILES |
C[Si](C)C1=NC(=CC=C1)[Si](C)C |
SMILES canónico |
C[Si](C)C1=NC(=CC=C1)[Si](C)C |
Sinónimos |
Pyridine, 2,6-bis(dimethylsilyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




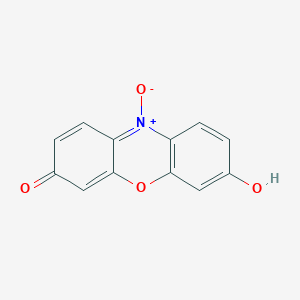
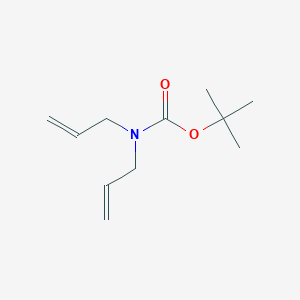
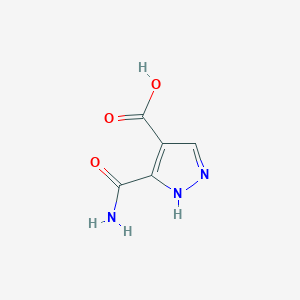
![Azane;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B115847.png)
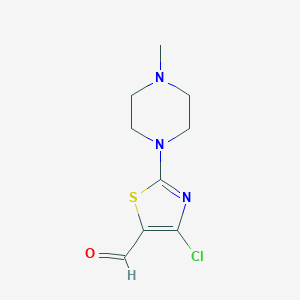
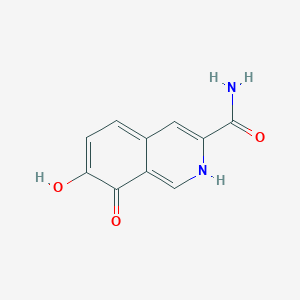
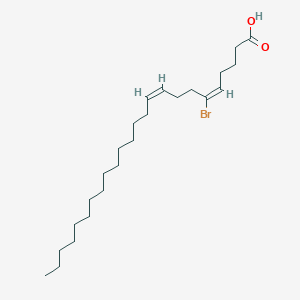
![2-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethylsulfanyl]-2,6-difluorophenoxy]acetic acid](/img/structure/B115861.png)
![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)
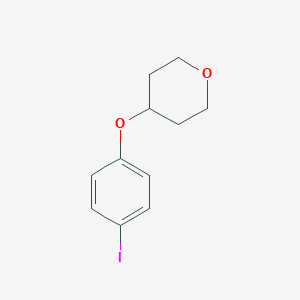
![2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone](/img/structure/B115866.png)

